molecular formula C7H13N3O B13078054 (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B13078054
M. Wt: 155.20 g/mol
InChI Key: PFFRJSGARUQGBO-SSDOTTSWSA-N
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Description

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound that features a pyrazole ring substituted with amino and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate amino alcohol precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it valuable for various applications, including the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-2-Amino-1-(1H-pyrazol-4-yl)ethan-1-ol
  • (1S)-2-Amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol
  • (1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)ethan-1-ol

Uniqueness

(1S)-2-Amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(1S)-2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-5-6(7(11)3-8)4-10(2)9-5/h4,7,11H,3,8H2,1-2H3/t7-/m1/s1

InChI Key

PFFRJSGARUQGBO-SSDOTTSWSA-N

Isomeric SMILES

CC1=NN(C=C1[C@@H](CN)O)C

Canonical SMILES

CC1=NN(C=C1C(CN)O)C

Origin of Product

United States

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